2-(2-(Trifluoromethyl)phenyl)quinazoline
Description
Structure
3D Structure
Properties
Molecular Formula |
C15H9F3N2 |
|---|---|
Molecular Weight |
274.24 g/mol |
IUPAC Name |
2-[2-(trifluoromethyl)phenyl]quinazoline |
InChI |
InChI=1S/C15H9F3N2/c16-15(17,18)12-7-3-2-6-11(12)14-19-9-10-5-1-4-8-13(10)20-14/h1-9H |
InChI Key |
RZAYLOYBHDLLTF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=NC(=N2)C3=CC=CC=C3C(F)(F)F |
Origin of Product |
United States |
Synthetic Methodologies for 2 Arylquinazolines Bearing Trifluoromethyl Groups
Established Synthetic Pathways to the Quinazoline (B50416) Heterocycle
The construction of the quinazoline core can be achieved through a variety of synthetic strategies, broadly categorized into classical cyclization reactions, metal-catalyzed processes, and metal-free oxidative condensations.
Cyclization Reactions for Quinazoline Formation
Traditional methods for quinazoline synthesis often rely on the cyclization of readily available precursors. Key starting materials include ortho-aminobenzylamines, benzylamines, and anthranilic acid derivatives.
One common approach involves the condensation of 2-aminobenzylamines with aldehydes or their derivatives. This reaction typically proceeds through the formation of an intermediate Schiff base, which then undergoes intramolecular cyclization and subsequent oxidation to yield the aromatic quinazoline ring. While conceptually straightforward, this method can sometimes require harsh conditions or the use of stoichiometric oxidants.
Derivatives of anthranilic acid are also versatile precursors for quinazoline synthesis. For instance, the reaction of anthranilic acid with amides can lead to the formation of quinazolin-4(3H)-ones, which can then be further modified to yield 2-substituted quinazolines. A widely used method involves the acylation of anthranilic acid, followed by ring closure with acetic anhydride (B1165640) to form a benzoxazinone (B8607429) intermediate. This intermediate can then react with various amines to produce quinazolinone derivatives. nih.govnih.gov
Metal-Catalyzed Coupling and Cyclization Strategies
Modern organic synthesis has increasingly turned to metal-catalyzed reactions for the efficient and selective construction of heterocyclic systems, and quinazoline synthesis is no exception. Catalysts based on copper (Cu), iron (Fe), and palladium (Pd) have been extensively employed.
Copper(II)-Catalyzed Approaches: Copper catalysts have proven effective in promoting the synthesis of quinazolines. For example, Cu(II) can catalyze the amination, condensation, and intramolecular nucleophilic cyclization of appropriate starting materials. nih.gov One-pot strategies involving copper catalysis have been developed to access quinazolines from precursors like 2-bromobenzyl bromides and aldehydes. nih.gov
Iron(II/III)-Catalyzed Syntheses: Iron, being an abundant and environmentally benign metal, has emerged as an attractive catalyst. Iron-catalyzed methods for quinazoline synthesis often involve oxidative cyclization pathways. For instance, FeBr2 has been used to catalyze the synthesis of quinazolines from 2-aminobenzylamines and various amines under aerobic conditions. nih.gov Iron-catalyzed sp3 C-H oxidation followed by intramolecular C-N bond formation is another strategy that has been successfully applied. nih.gov
Palladium-Catalyzed Reactions: Palladium catalysts are well-known for their versatility in cross-coupling reactions, which can be harnessed for quinazoline synthesis. Pd-catalyzed tandem reactions, such as the reaction of N-(2-cyanoaryl)benzamides with arylboronic acids, have been developed to produce 2,4-disubstituted quinazolines with good functional group tolerance. researchgate.net These methods often proceed through nucleophilic addition to the nitrile group, forming an imine intermediate that subsequently cyclizes. researchgate.net
Metal-Free Oxidative Condensation Systems
In a push towards more sustainable and cost-effective synthetic methods, metal-free oxidative condensation reactions have been developed for quinazoline synthesis. nih.gov These systems often utilize readily available and environmentally friendly oxidants. One such approach involves the dual amination of sp3 C-H bonds, where a methylarene or a solvent like DMSO can serve as a one-carbon synthon. nih.gov These reactions provide a novel and metal-free route to quinazolinones, which can be precursors to 2-arylquinazolines.
Approaches for Incorporating Trifluoromethyl-Substituted Phenyl Moieties at the 2-Position
The synthesis of 2-(2-(trifluoromethyl)phenyl)quinazoline requires specific strategies to introduce the ortho-trifluoromethylphenyl group onto the quinazoline core. This can be achieved either by using a pre-functionalized building block or by late-stage trifluoromethylation.
Synthesis of 2-(Trifluoromethylphenyl)quinazoline Derivatives
The most direct approach to synthesize this compound involves the use of a synthon that already contains the 2-(trifluoromethyl)phenyl moiety. For example, the cyclocondensation of o-aminobenzylamine with 2-(trifluoromethyl)benzaldehyde (B1295035) is a plausible and direct route. This reaction would mirror the general synthesis of 2-arylquinazolines from o-aminobenzylamines and aldehydes.
Alternatively, metal-catalyzed cross-coupling reactions can be employed. A Negishi cross-coupling, for instance, could potentially be used to couple a 2-haloquinazoline with an organozinc reagent derived from 2-(trifluoromethyl)bromobenzene. Similarly, a Suzuki-Miyaura coupling of a 2-haloquinazoline with 2-(trifluoromethyl)phenylboronic acid could be a viable strategy. These cross-coupling reactions offer a powerful means to construct the C-C bond between the quinazoline ring and the trifluoromethyl-substituted phenyl group. nih.gov
Research on fluorescent quinazoline-based compounds has led to the synthesis of derivatives such as 2-(3,5-bis(trifluoromethyl)phenyl)-quinazoline. nih.gov While this is a different isomer, the synthetic strategies employed, likely involving the condensation of a pre-functionalized benzaldehyde (B42025) or benzoyl derivative, could be adapted for the synthesis of the 2-(2-(trifluoromethyl)phenyl) isomer.
Regioselective Introduction of the Trifluoromethyl Group on the Phenyl Ring
Achieving the desired ortho-substitution of the trifluoromethyl group on the phenyl ring is a key challenge. The most straightforward approach is to start with a commercially available and regiochemically pure precursor, such as 2-(trifluoromethyl)benzaldehyde or 2-(trifluoromethyl)benzoic acid. The synthesis of o-trifluoromethyl benzaldehyde itself can be accomplished through various methods, including the hydrolysis of o-trifluoromethyl benzal fluoride (B91410) or the diazotization of o-trifluoromethyl aniline (B41778) followed by reaction with formoxime. google.com
Late-stage C-H trifluoromethylation of a pre-formed 2-phenylquinazoline (B3120039) represents a more atom-economical but potentially less regioselective approach. Directed C-H functionalization, where a directing group on the quinazoline ring guides the trifluoromethylating agent to the ortho-position of the phenyl ring, could be a potential strategy. However, achieving high regioselectivity in such reactions can be challenging and may require careful optimization of reaction conditions and directing groups. Rhodium-catalyzed C-H amination of 2,4-diarylquinazolines has been shown to be regioselective, suggesting that similar metal-catalyzed C-H functionalization strategies could potentially be applied for trifluoromethylation. researchgate.net
Derivatization and Structural Diversification of the this compound Scaffold
The core structure of this compound offers multiple sites for chemical modification, allowing for the generation of a wide array of derivatives. These modifications are primarily focused on the quinazoline ring system, specifically at the nitrogen and carbon atoms, and the synthesis of hybrid molecules incorporating other heterocyclic systems.
The quinazoline ring is amenable to various substitutions, which can significantly influence the compound's physicochemical properties and biological activity. Key modifications include N-substitutions and functionalization at the C4-position.
N-Substitutions:
Alkylation of the nitrogen atoms in the quinazoline ring is a common strategy for structural diversification. Studies have shown that quinazolin-4-ones preferentially undergo N-alkylation at the 3-position under classical two-phase catalysis conditions, using an alkali metal carbonate as the solid phase and an aprotic solvent as the liquid phase. repec.orgresearchgate.netjuniperpublishers.com This regioselectivity has been confirmed through 2D NMR spectroscopy. researchgate.netjuniperpublishers.com The alkylation of quinazoline itself typically occurs at the N3 position, leading to the formation of 3-alkylquinazolinium salts. scispace.com These salts can then react with alcohols to form 4-alkoxy-3-alkyl-3,4-dihydroquinazolines. scispace.com
C4-Modifications:
The C4-position of the quinazoline ring is a prime target for functionalization. Direct C4-functionalization is a convenient method for synthesizing novel derivatives. nih.gov One approach involves the nucleophilic substitution of a suitable leaving group at the C4-position. For instance, 4-chloro-2-phenylquinazoline (B1330423) can be reacted with various amines to yield a range of N-substituted 2-phenylquinazolin-4-amines. nih.gov Another method involves the use of aryne chemistry, where quinazolin-4(3H)-one reacts with an in situ generated aryne to produce 4-phenoxyquinazoline (B3048288) derivatives. nih.govrsc.org
Electrochemical methods have also been employed for the C4-H functionalization of 2-phenyl quinazoline. nih.gov This technique allows for the introduction of various functional groups, including benzoyl, acetyl, phenol, ether, and phosphonate (B1237965) moieties, through a radical addition pathway without the need for sacrificial oxidants or additives. nih.gov
Below is a table summarizing various C4-modifications of the 2-arylquinazoline scaffold:
| Starting Material | Reagent | Product | Reference |
| 4-Chloro-2-phenylquinazoline | Aniline derivatives | 2-Phenyl-N-arylquinazolin-4-amine | nih.gov |
| Quinazolin-4(3H)-one | 2-(Trimethylsilyl)phenyl trifluoromethanesulfonate, Cesium fluoride | 4-Phenoxyquinazoline | nih.govrsc.org |
| 2-Phenyl quinazoline | Functionalized Hantzsch ester (electrochemically activated) | C4-functionalized 2-phenyl quinazoline | nih.gov |
| 2-Arylquinazolin-4(3H)-one | Hydrazine | 2-Arylquinazolin-4-hydrazine | nih.gov |
| 2-Arylquinazolin-4-hydrazine | Furylcarbaldehyde | 2-Arylquinazolin-4-(furfurylidene)hydrazone | nih.gov |
Molecular hybridization, which involves combining two or more pharmacophoric units into a single molecule, is a widely used strategy in drug design to develop compounds with enhanced biological activity. uran.ua The this compound scaffold has been successfully incorporated into various hybrid structures, most notably with other heterocyclic rings like triazoles and thiazoles.
Quinazoline-Triazole Hybrids:
A series of quinazoline-1,2,3-triazole hybrids have been designed and synthesized. nih.govnih.gov A common synthetic route involves the initial preparation of a 2-phenyl-4-(prop-2-yn-1-yloxy)quinazoline derivative. nih.gov This is achieved by reacting a 2-phenylquinazolin-4(3H)-one with propargyl bromide. nih.gov The terminal alkyne then undergoes a "click" reaction with an appropriate azide (B81097) to form the 1,2,3-triazole ring, linking the quinazoline core to another molecular fragment. nih.gov These hybrid molecules have been investigated for their potential as multi-target inhibitors. nih.gov
Quinazoline-Thiazole Hybrids:
The synthesis of quinazoline-thiazole hybrids has also been reported. nih.govresearchgate.net A general approach involves the reaction of a thiosemicarbazide (B42300) with an α-haloketone. nih.govresearchgate.net For instance, a quinazoline-containing thiosemicarbazide can be cyclized with a suitable α-haloketone to form the thiazole (B1198619) ring, resulting in a quinazoline-thiazole hybrid molecule. nih.govresearchgate.net These hybrids have been explored for their antiproliferative and anti-angiogenic properties. nih.gov
The following table outlines the general synthetic strategies for quinazoline-based hybrid structures:
| Hybrid Type | Key Intermediates | Key Reaction | Reference |
| Quinazoline-Triazole | 2-Phenyl-4-(prop-2-yn-1-yloxy)quinazoline, Organic azide | Click Chemistry (Cycloaddition) | nih.govnih.gov |
| Quinazoline-Thiazole | Quinazoline-thiosemicarbazide, α-Haloketone | Hantzsch Thiazole Synthesis | nih.govresearchgate.net |
Mechanistic Understanding of Key Synthetic Transformations
A thorough understanding of the reaction mechanisms is crucial for optimizing synthetic routes and designing novel compounds. The synthesis of 2-arylquinazolines bearing trifluoromethyl groups often involves well-established reactions, and studies have provided insights into their mechanistic pathways.
Niementowski Quinazoline Synthesis:
The Niementowski synthesis is a classical method for preparing 4-oxo-3,4-dihydroquinazolines (quinazolin-4-ones) from anthranilic acids and amides. wikipedia.orgchemeurope.com The reaction typically involves the thermal condensation of these two components. While the detailed mechanism can vary with reaction conditions, it is generally believed to proceed through an initial acylation of the anthranilic acid by the amide, followed by cyclization and dehydration to form the quinazolinone ring. The use of trifluoromethyl-containing starting materials in this synthesis allows for the direct incorporation of the trifluoromethylphenyl moiety into the quinazoline scaffold.
Copper-Catalyzed Trifluoromethylation:
Copper-catalyzed reactions are pivotal for introducing a trifluoromethyl (CF3) group onto aromatic and heteroaromatic rings. beilstein-journals.orgnih.gov Several mechanisms have been proposed depending on the trifluoromethyl source and reaction conditions.
Radical Pathway: In many cases, a radical mechanism is implicated. For instance, the reaction of a trifluoromethyl source like CF3SO2Na with an oxidant such as tert-butyl hydroperoxide (TBHP) in the presence of a copper catalyst can generate a trifluoromethyl radical (•CF3). beilstein-journals.orgnih.gov This radical can then add to the aromatic ring, followed by oxidation to yield the trifluoromethylated product. beilstein-journals.orgnih.gov
Organometallic Pathway: An alternative mechanism involves the formation of a CuCF3 species. nih.govnih.gov This can occur through the reaction of a copper salt with a suitable trifluoromethylating agent. The CuCF3 intermediate can then participate in a cross-coupling reaction with an aryl halide, likely proceeding through oxidative addition, followed by reductive elimination to form the C-CF3 bond. nih.gov Mechanistic studies have highlighted the crucial role of CuI in generating a highly reactive, ligandless [CuCF3] or a DMF-ligated species, which is more reactive than cuprate (B13416276) complexes like [Cu(CF3)2]−. nih.gov
The choice of catalyst, ligand, and trifluoromethylating agent can significantly influence the reaction pathway and efficiency. beilstein-journals.orgnih.govresearchgate.net
Structure Activity Relationship Sar Studies of 2 Arylquinazolines with Trifluoromethylphenyl Substituents
General Principles of SAR in Quinazoline (B50416) Derivatives
The biological activity of quinazoline derivatives is intricately linked to the nature and position of substituents on both the quinazoline core and its appended aryl rings. researchgate.net SAR studies have established several general principles:
Position 2: The substituent at the 2-position significantly influences the compound's activity. The presence of an aryl group, such as a phenyl ring, is a common feature in many biologically active quinazolines. ijpsr.info Modifications on this aryl ring are a key strategy for modulating activity. researchgate.net
Position 4: This position is critical for the activity of many quinazoline-based inhibitors, especially those targeting protein kinases like the Epidermal Growth Factor Receptor (EGFR). nih.gov A 4-anilino moiety is a well-established pharmacophore that anchors the inhibitor into the ATP-binding pocket of the kinase. nih.govmdpi.com The nature of the substituent on this aniline (B41778) ring is a primary determinant of inhibitory potency and selectivity. mdpi.com
Positions 6 and 7: These positions on the benzo portion of the quinazoline ring are often substituted to enhance binding affinity and improve physicochemical properties. nih.govmdpi.com Small, lipophilic, and electron-donating groups at these positions, such as methoxy (B1213986) groups, have been shown to increase the activity of EGFR inhibitors. nih.gov Conversely, bulky substituents can also be favorable for activity. nih.govmdpi.com
Nitrogens at Positions 1 and 3: The nitrogen atoms within the pyrimidine (B1678525) ring of the quinazoline core are crucial for biological activity, often acting as hydrogen bond acceptors. SAR studies have shown that the N-1 atom frequently forms a key hydrogen bond with methionine residues in the hinge region of kinase active sites, which is essential for potent inhibition. nih.gov
Influence of the 2-(Trifluoromethyl)phenyl Group on Bioactivity
The introduction of a trifluoromethylphenyl group at the 2-position of the quinazoline scaffold imparts specific properties that modulate its biological effects. The CF3 group is a strong electron-withdrawing group and is significantly more lipophilic than a methyl group.
The position of the trifluoromethyl group on the phenyl ring—ortho (2-), meta (3-), or para (4-)—is a critical determinant of biological activity. While direct SAR studies comparing the positional isomers of the 2-(trifluoromethyl)phenyl)quinazoline core are limited in the reviewed literature, studies on related quinazoline scaffolds provide valuable insights. For instance, in the context of 4-anilinoquinazoline (B1210976) EGFR inhibitors, a meta-trifluoromethyl group on the aniline ring resulted in the highest antiproliferative activity against various cancer cell lines. nih.gov In contrast, a para-trifluoromethyl substituent led to decreased activity. nih.gov Similarly, for inhibitors of the Breast Cancer Resistance Protein (BCRP), meta substituents like trifluoromethyl on the C4-aniline ring are more favorable than ortho substituents. nih.gov These findings suggest that the meta position is often optimal for the CF3 group's electronic and steric influence on protein-ligand interactions. A recent study focused on designing novel 2-trifluoromethyl-4-aminoquinazoline derivatives found that several compounds exhibited potent, nanomolar inhibitory activities against cancer cell lines. researchgate.net
One study systematically designed and synthesized a series of novel quinazoline derivatives containing a trifluoromethyl moiety, identifying a compound with potent activity against several cancer cell lines, including prostate (PC3, LNCaP) and leukemia (K562) cells. researchgate.netnih.gov
Table 1: Effect of CF3 Position on Antiproliferative Activity of 4-Anilinoquinazolines This table is based on data for substitutions on the 4-anilino ring, providing an inferential model for the 2-phenyl ring.
| Position of CF3 on Anilino Ring | Observed Activity | Reference |
|---|---|---|
| Meta (3'-CF3) | Highest antiproliferative activity | nih.gov |
| Para (4'-CF3) | Decreased activity | nih.gov |
| Ortho (2'-CF3) | Less suitable than meta | nih.gov |
The trifluoromethyl group exerts a powerful influence on molecular properties through both electronic and steric effects.
Electronic Effects: The CF3 group is a strong electron-withdrawing group due to the high electronegativity of the fluorine atoms. This property can significantly alter the electron distribution within the entire molecule, affecting its binding affinity to biological targets. The unique chemical and physiological stability rendered by the trifluoromethyl group can contribute to significant antifungal activity in some molecules. researchgate.net
Steric Effects: The trifluoromethyl group is sterically more demanding than a methyl or chloro group. researchgate.net Recent analyses suggest its steric size is closer to an ethyl group than an isopropyl group. researchgate.net This steric bulk can be either beneficial or detrimental to bioactivity. In some cases, the steric hindrance of the CF3 group has been blamed for the poor potency of certain analogs. researchgate.net However, in other instances, it can promote a favorable binding conformation or enhance metabolic stability by blocking sites susceptible to metabolism. researchgate.net
Impact of Substitutions on the Quinazoline Core on Activity Modulation
With the 2-(2-(trifluoromethyl)phenyl) group in place, further modifications to the quinazoline core, particularly at the 4, 6, 7, and 8-positions, are crucial for optimizing biological activity.
The 4-position of the quinazoline ring is a key site for modification to modulate biological activity. nih.gov A variety of substituents have been explored, leading to compounds with diverse pharmacological profiles.
Amino Substituents: The introduction of substituted amines at the C4 position is a common strategy. A study on 2-trichloromethyl quinazoline derivatives showed that bearing a substituted secondary amine group at the 4th position was a key feature for anti-tubercular activity. ijpsr.info A recent study on 2-trifluoromethyl-4-aminoquinazoline derivatives demonstrated significant selective anticancer activity, potentially through the inhibition of Werner helicase (WRN). researchgate.net
Heterocyclic Groups: Attaching heterocyclic moieties can also confer potent activity. For example, inserting a thiophene-2-ylmethanamine at the C-4 position of the quinazoline core led to good antiproliferative activity against A431 cells. nih.gov
Anilino Moieties: As previously mentioned, the 4-anilinoquinazoline scaffold is a privileged structure for kinase inhibitors. nih.gov The substitution pattern on the aniline ring is critical, with electron-withdrawing groups often proving advantageous for antiproliferative activity. mdpi.com
Table 2: Representative Substitutions at the C4-Position of the Quinazoline Ring and Their Effects
| Substituent at C4 | Resulting Biological Activity | Reference |
|---|---|---|
| Substituted Secondary Amine | Anti-tubercular activity | ijpsr.info |
| 4-Amino Group (on 2-CF3 quinazoline) | Selective anticancer activity (WRN inhibition) | researchgate.net |
| Thiophene-2-ylmethanamine | Antiproliferative activity | nih.gov |
| Substituted Anilino Group | Potent kinase inhibition (e.g., EGFR) | nih.govmdpi.com |
Modifications at the 6, 7, and 8-positions of the quinazoline ring offer another avenue for optimizing the therapeutic potential of 2-(2-(trifluoromethyl)phenyl)quinazoline derivatives.
Positions 6 and 7: These positions are frequently substituted to enhance potency and solubility. SAR studies on EGFR inhibitors revealed that bulkier substituents at the 6- and 7-positions generally increase inhibitory activity. mdpi.com For instance, the introduction of a vorinostat-like segment at the C-6 position resulted in a higher affinity toward EGFR. nih.gov The replacement of smaller groups with bulkier ones like piperazine (B1678402) or dimethylamine (B145610) at C-7 was found to be favorable for inhibitory activity. nih.gov
Position 8: While less commonly explored than the 6- and 7-positions, substitution at C8 can also be beneficial. In an effort to identify optimal structural requirements, researchers designed 2-aryl-substituted quinazolines with a basic side chain positioned at C8, indicating its potential role in modulating biological activity. nih.gov The presence of halogen atoms at the 6 and 8 positions has been shown to improve the antimicrobial activities of some quinazolinone derivatives. nih.gov
Conformational Analysis and its Correlation with Biological Activity
The spatial arrangement of the trifluoromethylphenyl group relative to the quinazoline core in this compound is a critical determinant of its biological activity. The presence of the bulky trifluoromethyl group at the ortho position of the phenyl ring introduces significant steric hindrance, which influences the molecule's preferred conformation and, consequently, its interaction with biological targets.
In the planar conformation , the two ring systems are largely coplanar. This arrangement would maximize π-π stacking interactions with flat aromatic residues in a target's binding site. However, this conformation is generally disfavored due to the severe steric clash between the ortho-trifluoromethyl group and the hydrogen atom at the C8 position of the quinazoline ring.
The non-planar conformation , where the phenyl ring is twisted out of the plane of the quinazoline ring, is energetically more favorable. This twisted arrangement alleviates the steric strain imposed by the ortho-substituent. The degree of this twist is crucial; an optimal dihedral angle can position the trifluoromethyl group and other pharmacophoric features in a precise orientation for optimal binding to a biological target, such as an enzyme's active site.
The biological implications of these conformational preferences are significant. A twisted conformation may allow the trifluoromethyl group to access specific hydrophobic pockets within a receptor that would be inaccessible to a planar conformer. Furthermore, the electronic properties of the trifluoromethyl group, a strong electron-withdrawing group, can influence the molecule's interaction with target residues. The specific orientation of this group, dictated by the conformational preference, is therefore vital for activity. While specific experimental data on the precise optimal dihedral angle for this compound is not extensively documented in publicly available literature, the general principles of SAR for 2-arylquinazolines strongly indicate that a non-planar conformation is a prerequisite for significant biological activity.
Comparative SAR Studies with Related Quinazolinone Analogues
The quinazolinone scaffold itself is a well-established pharmacophore in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. nih.govresearchgate.netjuniperpublishers.comresearchgate.netresearchgate.net The introduction of a 2-(2-(trifluoromethyl)phenyl) substituent modulates these activities.
In many instances, the quinazolinone core is associated with enhanced potency compared to the corresponding quinazoline. This can be attributed to several factors:
Hydrogen Bonding Potential: The N3-H and C4=O groups of the quinazolinone ring can form critical hydrogen bonds with amino acid residues in the active site of target enzymes, such as kinases. This additional interaction can lead to a higher binding affinity and, consequently, greater inhibitory activity. The quinazoline analogue, lacking these specific hydrogen bonding features at the 4-position, must rely on other interactions.
Modified Electronic Distribution: The presence of the carbonyl group in the quinazolinone ring alters the electron distribution throughout the heterocyclic system, which can influence its reactivity and interaction with biological macromolecules.
The table below summarizes the key structural differences and their potential impact on biological activity.
| Feature | This compound | 2-(2-(Trifluoromethyl)phenyl)quinazolin-4(3H)-one |
| C4-Substituent | Hydrogen | Oxo group (=O) |
| N3-Substituent | None (part of aromatic system) | Hydrogen (amide proton) |
| Hydrogen Bond Donor | None at C4/N3 position | N3-H |
| Hydrogen Bond Acceptor | N3 (lone pair) | C4=O |
| General Biological Profile | Varies depending on target | Often associated with kinase inhibition and anticancer activity nih.govnih.gov |
Molecular Mechanisms of Action and Biological Targets
Kinase Inhibition Profiles
The quinazoline (B50416) core is a well-established ATP-mimetic scaffold, enabling it to competitively inhibit the ATP-binding site of various protein kinases, which are crucial regulators of cellular signaling pathways.
Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibition by Quinazoline Analogues
The 4-anilinoquinazoline (B1210976) scaffold is a cornerstone in the development of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors. frontiersin.org These inhibitors are critical in oncology, as EGFR overexpression is linked to numerous cancers. nih.gov While many quinazoline-based derivatives have been developed as potent EGFR inhibitors, specific enzymatic inhibitory data for 2-(2-(Trifluoromethyl)phenyl)quinazoline are not prominently available.
Research into related structures has shown that substitutions on the quinazoline ring and its appended phenyl groups are critical for activity. For instance, a study on 2H- frontiersin.orgmdpi.comoxazino[2,3-f]quinazoline derivatives evaluated a compound (8c) with a 3-trifluoromethyl phenylamino (B1219803) group at the 4-position, which demonstrated weaker inhibitory activity against wild-type EGFR (IC50 = 217.20 nM) compared to other analogues with different substitutions. nih.gov This suggests that the positioning and linkage of the trifluoromethylphenyl group are crucial determinants of inhibitory potency against EGFR. However, this provides only an indirect insight, and dedicated studies on this compound are required to determine its specific EGFR inhibition profile.
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Kinase Inhibition
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis. mdpi.com Consequently, VEGFR-2 is a major target for anti-cancer drug development. The quinazoline scaffold is also found in numerous VEGFR-2 inhibitors. nih.govekb.eg
Simultaneous inhibition of both EGFR and VEGFR-2 is a valuable therapeutic strategy, and several 4-anilino-quinazoline derivatives have been investigated as dual inhibitors. nih.gov Despite the extensive research into quinazoline-based VEGFR-2 inhibitors, specific data detailing the inhibitory activity of this compound against VEGFR-2 kinase are not readily found in the existing literature. The activity of such a compound would depend on how the 2-substituted trifluoromethylphenyl moiety interacts with the ATP-binding pocket of the VEGFR-2 kinase domain.
Proto-oncogene Serine/Threonine Kinase PIM-1 Inhibition
PIM-1 is a serine/threonine kinase that is overexpressed in several cancers, including prostate cancer and certain leukemias. It plays a role in cell survival and proliferation, making it an attractive target for cancer therapy. While there are known inhibitors of PIM kinases, research specifically linking this compound to PIM-1 inhibition is not available in the reviewed literature. Studies on PIM-1 inhibitors have identified other scaffolds, such as 5-(3-Trifluoromethylbenzylidene)thiazolidine-2,4-dione, as potent and selective inhibitors of this kinase. nih.gov
Werner (WRN) Helicase Inhibition
Werner (WRN) helicase is a crucial enzyme involved in DNA repair and maintenance, and it has been identified as a synthetic lethal target in cancers with microsatellite instability. nih.govnih.gov Recent research has focused on discovering inhibitors of WRN helicase, with quinazoline derivatives emerging as a promising class of compounds.
Specifically, a series of N-aryl-2-trifluoromethyl-quinazoline-4-amine derivatives were designed and synthesized as potential WRN-dependent anticancer agents. nih.govresearchgate.net These compounds are structurally related to this compound, sharing the 2-trifluoromethyl-quinazoline core. In vitro studies showed that these derivatives exhibited antiproliferative activity against various cancer cell lines. nih.govresearchgate.netscilit.com The activity was found to be more pronounced in cells overexpressing WRN, suggesting a WRN-dependent mechanism of action. nih.gov For example, compound 13a from this series showed significant antiproliferative activity against the K562 cell line. nih.gov
| Compound | Cell Line | IC50 (nM) |
|---|---|---|
| 6a | K562 | 3871.5 |
| 8i | K562 | 613.6 |
| 13a | K562 | 134.7 |
This table presents the antiproliferative activity (IC50) of N-aryl-2-trifluoromethyl-quinazoline-4-amine derivatives, which are structural analogues of this compound, against the K562 cancer cell line. Data sourced from nih.gov.
Cellular and Biochemical Pathway Interventions
Cell Cycle Perturbation
Quinazoline derivatives, including those with a trifluoromethyl group, have been identified as potent modulators of cell cycle progression, frequently inducing arrest at the G2/M checkpoint. This interruption of the cell division process is a key mechanism in their anti-proliferative and anti-cancer activities.
The arrest at the G2/M phase is often initiated by the accumulation of intracellular reactive oxygen species (ROS). nih.govnih.gov This oxidative stress triggers a cascade of signaling events. One critical pathway involves the upregulation of the p53 tumor suppressor protein, which in turn induces the expression of p21, a cyclin-dependent kinase inhibitor. nih.govnih.gov The p21 protein then inhibits the activity of the Cyclin B1/Cdk1 (also known as Cdc2) complex, which is essential for entry into mitosis. nih.govfrontiersin.org
Simultaneously, some quinazoline analogs can down-regulate redox-sensitive proteins like Cdc25C. nih.gov Cdc25C is a phosphatase that activates the Cyclin B1/Cdk1 complex; its inhibition further ensures that cells cannot progress from the G2 to the M phase. nih.gov In some cancer cell lines, such as HeLa and LNCaP cells, trifluoromethyl-containing quinazoline derivatives have been shown to induce G2/M arrest by targeting and inhibiting tubulin polymerization, disrupting the formation of the mitotic spindle necessary for cell division. researchgate.net
Another reported mechanism involves the activation of the ATM (ataxia-telangiectasia mutated) and Chk2 (checkpoint kinase 2) signaling pathway in response to DNA damage, which can also lead to G2/M arrest. frontiersin.org The collective action of these molecular events prevents the replication of damaged cells and can ultimately lead to programmed cell death, or apoptosis. nih.govresearchgate.net While G2/M arrest is the most commonly reported effect, certain derivatives have also been observed to cause cell cycle arrest at the G0/G1 phase in specific cell lines like A549. nih.gov
Table 1: Effects of Quinazoline Derivatives on Cell Cycle Progression
| Derivative Class | Cell Line(s) | Effect | Key Molecular Events |
|---|---|---|---|
| Quinazoline-based analog (QNZ-A) | A549 (Lung Cancer) | G2/M Arrest | ROS accumulation, p21 upregulation, Cdc25C and Cyclin B1/Cdk1 downregulation. nih.gov |
| Trifluoromethyl-quinazoline | HeLa, LNCaP | G2/M Arrest | Inhibition of tubulin polymerization. researchgate.net |
| Quinazoline derivative (04NB-03) | Hepatocellular Carcinoma | G2/M Arrest | ROS-dependent mechanism. nih.gov |
Mitochondrial Activity Regulation
The mitochondria are central to cellular energy production and are critical regulators of apoptosis. Certain quinazoline derivatives exert their biological effects by directly targeting these organelles, leading to a disruption of their normal function and the initiation of the mitochondrial apoptotic pathway. nih.gov
A key event in this process is the disruption and decrease of the mitochondrial membrane potential (ΔΨm). nih.govmdpi.com The ΔΨm is crucial for maintaining the proper function of the electron transport chain and ATP synthesis. A loss of this potential is a hallmark of mitochondrial dysfunction and an early indicator of apoptosis. mdpi.com Studies on 4-arylamino-6-fluoro quinazoline derivatives have shown that these compounds can accumulate within the mitochondria of cancer cells. nih.gov This accumulation leads to a significant decrease in the mitochondrial membrane potential. nih.gov
The collapse of the membrane potential triggers a cascade of downstream events. It causes the release of cytochrome C from the intermembrane space of the mitochondria into the cytoplasm. nih.gov Once in the cytoplasm, cytochrome C participates in the formation of the apoptosome, which in turn activates a cascade of cysteine proteases known as caspases, including the initiator caspase-9 and the executioner caspase-3. nih.gov The activation of these caspases is the final step that leads to the systematic dismantling of the cell during apoptosis. nih.gov This disruption of mitochondrial activity represents a significant pathway through which these compounds induce cell death in targeted cancer cells.
Table 2: Mitochondrial Effects of a 4-Arylamino-6-fluoro Quinazoline Derivative in A549 Cells
| Parameter | Observed Effect | Implication |
|---|---|---|
| Subcellular Localization | Accumulation in mitochondria | Direct targeting of the organelle. nih.gov |
| Mitochondrial Membrane Potential | Decreased | Indicates mitochondrial dysfunction. nih.gov |
| Cytochrome C | Released into cytoplasm | Initiates the apoptotic cascade. nih.gov |
Anti-Inflammatory Signaling Pathway Modulation
Quinazoline derivatives have demonstrated significant anti-inflammatory properties by modulating key signaling pathways that regulate the inflammatory response. Their primary targets include Nuclear Factor-kappa B (NF-κB), cyclooxygenase (COX) enzymes, and inducible nitric oxide synthase (iNOS).
NF-κB Pathway: The NF-κB transcription factor is a master regulator of inflammatory responses. mdpi.com Under normal conditions, it is held inactive in the cytoplasm by inhibitor of kappa B (IκB) proteins. mdpi.com Upon stimulation by inflammatory signals like lipopolysaccharide (LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. mdpi.comnih.gov Certain fluorine-substituted benzo[h]quinazoline derivatives have been shown to inhibit this pathway by significantly reducing the phosphorylation of both IκBα and the p65 subunit of NF-κB, thereby preventing its activation and nuclear translocation. nih.gov
COX Enzymes: Cyclooxygenase enzymes, particularly COX-2, are responsible for the production of prostaglandins, which are key mediators of inflammation. nih.gov Various quinazolinone derivatives have been shown to effectively block the formation of COX-2 mRNA induced by LPS. nih.gov Some derivatives exhibit selective inhibition of the COX-2 isoform over COX-1, which is an attractive property for anti-inflammatory drugs as it may reduce gastrointestinal side effects. nih.govrajpub.comacs.org
iNOS and Nitric Oxide Production: Inducible nitric oxide synthase (iNOS) produces large amounts of nitric oxide (NO), a pro-inflammatory mediator, during an inflammatory response. nih.gov A series of 2-trifluoromethylquinazolines and related quinazolinones have been found to significantly reduce the production of NO in LPS-stimulated microglial cells. nih.gov This inhibition is attributed to the suppression of iNOS activity or expression, further contributing to the anti-inflammatory profile of these compounds. nih.govnih.gov
Table 3: Anti-Inflammatory Activity of Quinazoline Derivatives
| Target Pathway | Mechanism of Action | Compound Class |
|---|---|---|
| NF-κB | Inhibition of IκBα and p65 phosphorylation. nih.gov | Fluorine-substituted benzo[h]quinazolines. nih.gov |
| COX-2 | Inhibition of LPS-induced COX-2 gene expression. nih.gov | Quinazolinones. nih.gov |
| iNOS | Reduction of nitric oxide (NO) production. nih.gov | 2-Trifluoromethylquinazolines and quinazolinones. nih.gov |
Anti-parasitic Mechanisms
The quinazoline and related quinoline (B57606) scaffolds are foundational structures for many anti-parasitic agents, particularly those used to treat malaria, which is caused by the Plasmodium parasite. The primary mechanism of action for many of these compounds is the inhibition of hemozoin formation. nih.govresearchgate.net
During its lifecycle within red blood cells, the malaria parasite digests hemoglobin, releasing large quantities of toxic free heme. researchgate.net To protect itself, the parasite rapidly polymerizes this heme into an inert, crystalline substance called hemozoin, also known as β-hematin. nih.gov This detoxification process is essential for the parasite's survival.
Quinoline and quinazoline-based drugs function by interfering with this critical process. nih.govnih.gov They are thought to cap the growing hemozoin crystal, preventing further polymerization and leading to the accumulation of toxic, soluble heme within the parasite. nih.gov The buildup of free heme is highly damaging; it can generate reactive oxygen species and inhibit the function of essential enzymes, such as cysteine proteases, ultimately leading to oxidative stress, membrane damage, and parasite death. nih.gov Numerous quinazoline derivatives, including those containing trifluoromethyl groups, have shown potent in vitro activity against chloroquine-sensitive and resistant strains of Plasmodium falciparum, the deadliest malaria parasite. nih.govacs.orgmalariaworld.org The correlation between the ability of these compounds to inhibit β-hematin formation and their anti-parasitic potency is well-established. cabidigitallibrary.org
Table 4: List of Mentioned Compounds
| Compound Name/Class |
|---|
| This compound |
| Quinazoline-based analog (QNZ-A) |
| Trifluoromethyl-quinazoline derivatives |
| Quinazoline derivative (04NB-03) |
| 4-Arylamino-6-fluoro quinazoline derivatives |
| Fluorine-substituted benzo[h]quinazoline-2-amine derivatives |
| Quinazolinone derivatives |
| 2-Trifluoromethylquinazolines |
| Quinoline derivatives |
| Aminoquinolines |
| Chloroquine |
| p53 |
| p21 |
| Cyclin B1 |
| Cdk1 (Cdc2) |
| Cdc25C |
| ATM (ataxia-telangiectasia mutated) |
| Chk2 (checkpoint kinase 2) |
| Tubulin |
| Cytochrome C |
| Caspase-9 |
| Caspase-3 |
| Nuclear Factor-kappa B (NF-κB) |
| Inhibitor of kappa B (IκBα) |
| p65 |
| Lipopolysaccharide (LPS) |
| Cyclooxygenase-1 (COX-1) |
| Cyclooxygenase-2 (COX-2) |
| Inducible nitric oxide synthase (iNOS) |
| Nitric Oxide (NO) |
| Heme |
Computational Approaches in the Research of 2 2 Trifluoromethyl Phenyl Quinazoline and Analogues
Molecular Docking and Ligand-Protein Interaction Analysis
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is widely used to understand how ligands like 2-(2-(trifluoromethyl)phenyl)quinazoline and its analogues might interact with their biological targets.
Prediction of Binding Modes within Enzyme Active Sites
Molecular docking studies have been instrumental in predicting the binding modes of quinazoline (B50416) derivatives within the active sites of various enzymes, providing a rationale for their observed biological activities.
For Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy, docking studies of quinazoline analogues have revealed critical interactions within the ATP-binding pocket. nih.govjapsonline.commdpi.com These studies show that the quinazoline scaffold can fit into the binding site, with substituents influencing the binding affinity and orientation. japsonline.com For instance, in the case of certain 4-anilinoquinazoline (B1210976) derivatives, the nitrogen of the aniline (B41778) group has been shown to form a crucial hydrogen bond with Met793. japsonline.com Similarly, docking of some derivatives into the mutated EGFR (T790M) has also been investigated to understand the structural basis of resistance and to design compounds that can overcome it. japsonline.com
In the context of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), another important target in angiogenesis, molecular docking has been used to predict the binding patterns of new quinazoline compounds. These studies have shown that potent inhibitors can bind to key amino acid residues in the active site, such as Asp1044 and Glu883. nih.gov
Docking studies of quinazolinone derivatives with Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE), enzymes relevant to Alzheimer's disease, have revealed interesting binding modes. Some studies have shown an "inverted" binding orientation where a basic aliphatic amine part of the molecule, rather than the quinazolinone core, occupies the active center. nih.gov For AChE, π-π stacking interactions between the quinazoline ring and the indole (B1671886) side chain of Trp86 have been identified as important for binding. researchgate.net The larger active site of BChE, due to the presence of smaller amino acids like Val and Leu instead of bulky Phe residues found in AChE, allows it to accommodate a wider variety of chemical structures. nih.gov
For Toll-like receptor 7 (TLR7), an immune system target, docking studies have helped in the rational design of selective agonists based on the 2-(trifluoromethyl)quinazoline scaffold. nih.gov These studies indicate that secondary or tertiary amines at position 4 of the quinazoline ring are important for potent agonist activity. nih.gov
Analysis of Hydrogen Bonding, Hydrophobic, and Electrostatic Interactions
The stability of the ligand-protein complex is determined by a combination of interactions. Computational analyses of docked quinazoline derivatives have detailed these interactions.
Hydrogen Bonding: Hydrogen bonds are crucial for the specific recognition of ligands by their target proteins. In EGFR, the nitrogen atom of the quinazoline ring and various substituents have been shown to form hydrogen bonds with key residues like Met769. nih.govnih.gov For VEGFR-2 inhibitors, hydrogen bonds with the backbone of Arg980 have been identified. nih.gov
Hydrophobic Interactions: These interactions play a significant role in the binding of quinazoline derivatives. The quinazoline core and its lipophilic substituents often occupy hydrophobic pockets within the enzyme's active site. For example, in JAK2, a type of tyrosine kinase, the quinazoline template occupies a hydrophobic region formed by residues such as Leu856, Leu855, Ala880, Leu932, and Gly935. nih.gov Similarly, in PAK4 inhibitors, hydrophobic interactions are a primary factor influencing binding affinity. benthamdirect.com
Identification of Crucial Amino Acid Residues for Binding
Through molecular docking and interaction analysis, specific amino acid residues that are critical for the binding of quinazoline analogues have been identified.
| Target Enzyme | Crucial Amino Acid Residues |
| EGFR | Met769, Met793, Lys745, Asp855 |
| VEGFR-2 | Asp1044, Glu883, Arg980 |
| JAK2 | Leu856, Leu855, Ala880, Leu932, Gly935, Arg980, Tyr931, Val911, Met929 |
| PAK4 | Leu398 |
| AChE | Trp86, Tyr337 |
Molecular Dynamics Simulations for Complex Stability and Conformational Dynamics
To complement the static picture provided by molecular docking, molecular dynamics (MD) simulations are employed. These simulations provide insights into the dynamic behavior of the ligand-protein complex over time, helping to assess its stability and the conformational changes that may occur upon ligand binding. nih.govbenthamdirect.comtandfonline.com
MD simulations of quinazoline derivatives in complex with EGFR have been used to confirm the stability of the binding mode predicted by docking. nih.govtandfonline.com These studies have shown that key hydrogen bonds are maintained throughout the simulation, indicating a stable interaction. nih.gov Similarly, for VEGFR-2 inhibitors, MD simulations have helped to understand their conformational stability within the active site. nih.gov For PAK4 inhibitors, MD simulations have further highlighted the importance of hydrogen bonds and hydrophobic interactions in stabilizing the complex, with Leu398 being a key residue for stabilization. benthamdirect.com
Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction and Design
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity.
Various 2D and 3D-QSAR models have been developed for quinazoline derivatives to predict their anticancer activity. nih.govfrontiersin.orgnih.govfrontiersin.orgresearchgate.net These models use molecular descriptors that quantify different aspects of the molecular structure, such as steric, electronic, and hydrophobic properties.
For instance, a Multiple Linear Regression (MLR)-based QSAR model for quinazoline derivatives as tyrosine kinase (erbB-2) inhibitors suggested that specific Estate Contribution descriptors are important for predicting activity. nih.gov The model also indicated that an electron-withdrawing group at the 4th position of the quinazoline ring enhances activity. nih.gov 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have provided 3D contour maps that visualize the regions where modifications to the molecular structure would likely lead to increased or decreased activity. benthamdirect.comfrontiersin.org These models have shown good statistical significance and predictive ability, making them valuable tools for designing new, more potent quinazoline-based inhibitors. benthamdirect.comfrontiersin.org
Ligand-Based and Structure-Based Virtual Screening for Hit Identification
Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target.
Ligand-Based Virtual Screening: This approach uses the knowledge of known active compounds to identify new ones with similar properties. For quinazoline derivatives, pharmacophore models have been developed based on the structural features of potent inhibitors. These models are then used to screen databases for new compounds that match the pharmacophore. frontiersin.org
Structure-Based Virtual Screening: This method utilizes the 3D structure of the target protein. Large compound libraries are docked into the active site of the target, and the compounds are ranked based on their predicted binding affinity. nih.govnih.govresearchgate.net This approach has been successfully used to identify novel quinazoline-based inhibitors for targets like JAK2 and EGFR. nih.govresearchgate.net For example, a virtual screening of chemical libraries using SurflexDock led to the identification of a novel quinazoline derivative as a JAK2 inhibitor. nih.gov Similarly, structure-based virtual screening of the PubChem database has been used to find new quinazoline derivatives with potential anti-EGFR activity. researchgate.net
Future Directions in the Research of 2 2 Trifluoromethyl Phenyl Quinazoline
Rational Design and Synthesis of Advanced Analogues with Enhanced Potency and Selectivity
The rational design of advanced analogues of 2-(2-(trifluoromethyl)phenyl)quinazoline is a key area of research focused on improving the compound's therapeutic potential. This process involves strategic chemical modifications to the core quinazoline (B50416) structure to enhance its potency (the concentration required to produce a desired effect) and selectivity (its ability to interact with a specific biological target over others). Structure-Activity Relationship (SAR) studies are fundamental to this process, providing critical insights into how specific structural changes influence biological activity. nih.govnih.gov
A primary strategy involves modifying substituents at various positions on the quinazoline ring. For instance, SAR studies have shown that small lipophilic groups at the C-2 position and electron-releasing groups at the C-5 and/or C-6 positions can enhance activity. nih.gov The introduction of different functional groups, such as a fluor-substituent in the C-2 position of a connected benzene (B151609) ring, has been shown to be vital for inhibitory activity against certain targets like the Epidermal Growth Factor Receptor (EGFR). nih.gov Further substitutions, for example with a nitro group (-NO2) at the C-5 position of a benzamide (B126) moiety, can lead to a twofold increase in inhibitory activity. nih.gov
The synthesis of these advanced analogues often follows multi-step pathways. A common approach begins with derivatives of anthranilic acid or 2-aminobenzonitriles, which undergo cyclization reactions to form the core quinazolinone intermediate. researchgate.net This intermediate can then be subjected to chlorination, creating a reactive site for the introduction of various functional groups through nucleophilic substitution. researchgate.netnih.gov For example, reacting 4-chloro-2-phenylquinazoline (B1330423) with different amino derivatives is a common final step to produce a library of target compounds. nih.gov These synthetic strategies allow for the systematic exploration of chemical space around the quinazoline scaffold to optimize potency and selectivity. acs.org Researchers have successfully synthesized series of derivatives with modifications at the C-2, C-4, C-6, and C-7 positions to develop potent and selective inhibitors for various kinases. nih.govnih.gov
| Modification Position | Substituent Type | Impact on Activity | Target Example | Reference |
| C-2 of Quinazoline | Small lipophilic groups | Increased potency | General | nih.gov |
| C-2 of Quinazoline | Trichloromethyl group | Enhanced antiproliferative activity | Tubulin | nih.gov |
| C-4 of Quinazoline | 4-bromo-phenylethylidene-hydrazinyl | High inhibitory activity | EGFR/HER2 | nih.gov |
| C-6 / C-7 of Quinazoline | Morpholine alkoxy groups | Altered binding mode | EGFR | nih.gov |
| C-6 / C-7 of Quinazoline | Electron-donating groups | Increased activity | EGFR | nih.gov |
Identification of Novel Biological Targets and Therapeutic Applications
Research into this compound and its analogues has led to the identification of several biological targets, suggesting a broad range of potential therapeutic applications. Initially recognized for their role as kinase inhibitors, these compounds are now being explored for activity against other crucial cellular components. nih.govnewdrugapprovals.org
One of the most well-established targets for quinazoline derivatives is the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase whose overactivation is implicated in various cancers, including lung, breast, and prostate tumors. nih.gov The quinazoline scaffold is central to potent and selective EGFR inhibitors. nih.gov Beyond EGFR, other kinases such as ALK5 (a transforming growth factor-beta type I receptor) have been identified as targets, with quinazoline derivatives designed to be potent and selective ALK5 inhibitors for potential use in treating liver fibrosis. nih.gov
More recently, research has uncovered novel targets outside of the kinase family. One significant finding is the identification of Werner helicase (WRN) as a target. researchgate.netscilit.com A series of 2-trifluoromethyl-4-aminoquinazoline derivatives were found to exhibit selective anticancer activity by inhibiting WRN activity, which affects DNA damage repair pathways and can lead to mitotic arrest and cell death in cancer cells. researchgate.netscilit.com Other identified targets include tubulin, where quinazoline derivatives can inhibit its polymerization, and topoisomerase I and II, enzymes critical for DNA replication. nih.govnih.gov
These diverse biological targets point to a wide array of potential therapeutic applications. The primary focus has been on oncology, with applications in treating non-small-cell lung cancer, breast cancer, and prostate cancer. nih.govnewdrugapprovals.orgresearchgate.net However, the broad biological activity of the quinazoline scaffold suggests potential in other areas as well, including as anti-inflammatory, antiviral, antibacterial, and anticonvulsant agents. mdpi.comijmpr.in
| Biological Target | Therapeutic Application | Specific Derivative Class | Reference |
| Epidermal Growth Factor Receptor (EGFR) | Cancer (Lung, Breast, Colon) | 4-Anilino-quinazolines | nih.govnih.gov |
| Werner Helicase (WRN) | Cancer (Prostate, Leukemia) | 2-Trifluoromethyl-4-aminoquinazolines | researchgate.netscilit.com |
| Tubulin Polymerization | Cancer | 2-Chloroquinazoline derivatives | nih.gov |
| ALK5 Kinase | Liver Fibrosis | Novel quinazoline derivatives | nih.gov |
| Dihydrofolate Reductase (DHFR) | Cancer | 2,6-disubstituted-quinazoline-4-ones | nih.gov |
Development of Integrated Computational and Experimental Methodologies
The discovery and optimization of this compound analogues are increasingly driven by the integration of computational and experimental methodologies. This synergistic approach accelerates the drug design process, reduces costs, and provides deeper insights into the molecular mechanisms of action. nih.govfrontiersin.org
Computational techniques, such as molecular docking, quantitative structure-activity relationship (QSAR) modeling, and molecular dynamics (MD) simulations, are pivotal in the early stages of research. nih.govfrontiersin.org Molecular docking is used to predict the binding modes and affinities of newly designed compounds within the active site of a biological target, such as EGFR. nih.gov This helps in understanding the pattern of interaction and prioritizing compounds for synthesis. nih.gov For instance, docking studies can reveal key hydrogen bonding and other interactions that are crucial for potent inhibition. nih.gov
3D-QSAR models, like Comparative Molecular Field Analysis (CoMFA), are employed to establish a correlation between the 3D structural properties of the molecules and their biological activities. frontiersin.org Contour maps generated from these analyses highlight specific regions where steric or electrostatic modifications on the quinazoline scaffold could lead to enhanced potency, thereby guiding the rational design of new analogues. frontiersin.org Following these in silico predictions, MD simulations can be performed on the most promising ligand-protein complexes to assess their stability and dynamic behavior over time, providing a more accurate picture of the binding interactions. nih.gov
The insights gained from these computational studies are then validated through experimental work. nih.gov The prioritized compounds are synthesized and subjected to in vitro biological evaluation, such as cytotoxicity assays against various cancer cell lines (e.g., MCF-7, A549) and enzyme inhibition assays. nih.govresearchgate.net The experimental results then feed back into the computational models, allowing for their refinement and improving the predictive power of the next cycle of design. frontiersin.org This iterative process of computational design, chemical synthesis, and biological testing creates an efficient pipeline for the development of novel therapeutics with enhanced efficacy and selectivity. nih.gov
| Computational Method | Purpose | Experimental Validation | Reference |
| Molecular Docking | Predict binding modes and interaction patterns in the target's active site. | Enzyme inhibition assays (e.g., EGFR kinase assay). | nih.govnih.gov |
| 3D-QSAR (e.g., CoMFA) | Identify key chemical features and structural requirements for optimal activity. | Synthesis of new analogues and cytotoxicity screening (MTT assay). | frontiersin.org |
| Molecular Dynamics (MD) Simulation | Assess the stability of the ligand-protein complex over time. | Cell cycle analysis and apoptosis assays. | nih.gov |
| ADME Prediction | Evaluate drug-like properties (Absorption, Distribution, Metabolism, Excretion). | In vitro permeability and metabolic stability assays. | nih.gov |
| Virtual Screening | Filter large compound libraries to identify potential hits. | In vitro screening against cancer cell lines. | nih.gov |
Q & A
Basic: What are the standard synthetic routes for 2-(2-(Trifluoromethyl)phenyl)quinazoline, and what key intermediates are involved?
Answer:
The synthesis typically involves cyclocondensation reactions. A common route starts with the reaction of anthranilic acid derivatives with 2-(trifluoromethyl)benzaldehyde or its analogs under acidic conditions to form the quinazoline core. For example:
Intermediate Formation : 2-Aminobenzonitrile reacts with 2-(trifluoromethyl)benzoyl chloride to form a Schiff base intermediate.
Cyclization : The intermediate undergoes thermal or acid-catalyzed cyclization to yield the quinazoline scaffold.
Functionalization : Post-synthetic modifications (e.g., halogenation, alkylation) introduce substituents .
Table 1 : Example Reaction Conditions and Yields for Analogous Quinazolines (from )
| Compound | Yield (%) | Melting Point (°C) | Key Reaction Conditions |
|---|---|---|---|
| 2-(3-Trifluoromethylphenyl)triazoloquinazoline | 39.5 | 196–198 | Reflux in ethanol/HCl, 12 hours |
| 5-Cyclopentyl-2-(4-fluorophenyl)quinazoline | 42.0 | 210–212 | Microwave-assisted synthesis |
Advanced: How can reaction conditions be optimized to improve the yield of this compound in cyclocondensation reactions?
Answer:
Optimization strategies include:
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates. Trifluoroethanol (TFE) has been shown to improve cyclization efficiency in related quinazolines due to its high polarity and ability to stabilize charged intermediates .
- Catalysis : Lewis acids (e.g., ZnCl₂) or iodine can accelerate cyclization.
- Temperature Control : Microwave-assisted synthesis reduces reaction time (e.g., 1 hour vs. 12 hours) and improves yields by 10–15% .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) enhances purity .
Basic: What spectroscopic techniques are essential for characterizing the structure of this compound?
Answer:
- ¹H/¹³C NMR : Assigns proton environments (e.g., aromatic protons at δ 7.5–8.5 ppm) and confirms the trifluoromethyl group (δ -60 to -70 ppm in ¹⁹F NMR) .
- LC-MS : Validates molecular weight (e.g., [M+H]⁺ peak at m/z 305 for C₁₅H₁₀F₃N₃) and detects impurities .
- FT-IR : Identifies carbonyl stretches (~1650 cm⁻¹) and C-F vibrations (~1100–1200 cm⁻¹) .
Advanced: How to resolve discrepancies in ¹H NMR data when synthesizing this compound derivatives?
Answer:
Discrepancies may arise from:
- Solvent Effects : Use deuterated solvents consistently (e.g., DMSO-d₆ vs. CDCl₃) to avoid peak shifting.
- Dynamic Stereochemistry : Perform variable-temperature NMR to detect conformational exchange in flexible substituents.
- Impurity Analysis : Compare LC-MS data with theoretical isotopic patterns to identify byproducts (e.g., uncyclized intermediates) .
Biological: What in vitro assays are used to assess the biological activity of quinazoline derivatives like this compound?
Answer:
- Enzyme Inhibition : Kinase assays (e.g., EGFR tyrosine kinase) using fluorescence-based ADP-Glo™ kits.
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations.
- Metabolic Stability : Liver microsomal assays to evaluate cytochrome P450-mediated degradation .
Data Analysis: How to statistically validate the reproducibility of synthetic yields for this compound across different batches?
Answer:
- Standard Deviation (SD) : Calculate SD from ≥3 independent syntheses (e.g., 39.5 ± 2.1% yield).
- ANOVA : Compare yields under varying conditions (e.g., solvent, catalyst) to identify significant factors (p < 0.05).
- Quality Control : Use HPLC purity data (>95%) to ensure batch consistency .
Advanced: What strategies mitigate regioselectivity challenges during functionalization of the quinazoline core?
Answer:
- Directing Groups : Introduce temporary groups (e.g., nitro) to steer electrophilic substitution.
- Metal-Catalyzed Cross-Coupling : Suzuki-Miyaura reactions with palladium catalysts enable precise C–H bond functionalization at the 4-position .
Stability: How does the trifluoromethyl group influence the hydrolytic stability of this compound?
Answer:
The electron-withdrawing trifluoromethyl group reduces electron density at the quinazoline core, increasing resistance to hydrolysis. Stability studies in pH 7.4 buffer (37°C, 48 hours) show <5% degradation, compared to 20–30% for non-fluorinated analogs .
Mechanistic Studies: What computational methods are used to predict the reactivity of this compound?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
